L-Phenylalanine, L-tryptophyl-L-valyl-L-arginyl-L-tryptophyl-L-histidyl-
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Overview
Description
L-Phenylalanine, L-tryptophyl-L-valyl-L-arginyl-L-tryptophyl-L-histidyl- is a complex peptide compound composed of several amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, L-tryptophyl-L-valyl-L-arginyl-L-tryptophyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable host organism, such as Escherichia coli, for expression and subsequent purification.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, L-tryptophyl-L-valyl-L-arginyl-L-tryptophyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can yield kynurenine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Phenylalanine, L-tryptophyl-L-valyl-L-arginyl-L-tryptophyl-L-histidyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Phenylalanine, L-tryptophyl-L-valyl-L-arginyl-L-tryptophyl-L-histidyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparison with Similar Compounds
Similar Compounds
- L-Phenylalanine, L-tryptophyl-L-valyl-L-arginyl-L-tryptophyl-L-histidyl-
- L-Phenylalanine, L-tryptophyl-L-valyl-L-arginyl-L-tryptophyl-L-phenylalanine
- L-Phenylalanine, L-tryptophyl-L-valyl-L-arginyl-L-tryptophyl-L-tyrosine
Uniqueness
L-Phenylalanine, L-tryptophyl-L-valyl-L-arginyl-L-tryptophyl-L-histidyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of multiple tryptophan residues, for example, can influence its fluorescence properties and interactions with other biomolecules.
Properties
CAS No. |
286839-16-5 |
---|---|
Molecular Formula |
C48H59N13O7 |
Molecular Weight |
930.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C48H59N13O7/c1-27(2)41(61-42(62)34(49)20-29-23-54-35-15-8-6-13-32(29)35)46(66)57-37(17-10-18-53-48(50)51)43(63)58-38(21-30-24-55-36-16-9-7-14-33(30)36)44(64)59-39(22-31-25-52-26-56-31)45(65)60-40(47(67)68)19-28-11-4-3-5-12-28/h3-9,11-16,23-27,34,37-41,54-55H,10,17-22,49H2,1-2H3,(H,52,56)(H,57,66)(H,58,63)(H,59,64)(H,60,65)(H,61,62)(H,67,68)(H4,50,51,53)/t34-,37-,38-,39-,40-,41-/m0/s1 |
InChI Key |
TYZQUNYGMLQHGN-HATNXYCOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)N |
Origin of Product |
United States |
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